Ethyl 3-bromo-2-propenoate

Stereoselective Synthesis Halogenated Alkenes Process Chemistry

Ethyl 3-bromo-2-propenoate, also known as ethyl (Z)-3-bromoacrylate or ethyl cis-3-bromoacrylate, is an α,β-unsaturated ester bearing a β-bromo substituent. This compound serves as a stereodefined electrophilic building block in organic synthesis, with the (Z)-isomer accessible in high stereochemical purity via stereospecific synthesis.

Molecular Formula C5H7BrO2
Molecular Weight 179.01 g/mol
Cat. No. B12442704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-2-propenoate
Molecular FormulaC5H7BrO2
Molecular Weight179.01 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CBr
InChIInChI=1S/C5H7BrO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3
InChIKeyUJTJVQIYRQALIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Bromo-2-Propenoate (CAS 31930-34-4): A Stereodefined α,β-Unsaturated Ester Building Block for Cross-Coupling and Conjugate Addition


Ethyl 3-bromo-2-propenoate, also known as ethyl (Z)-3-bromoacrylate or ethyl cis-3-bromoacrylate, is an α,β-unsaturated ester bearing a β-bromo substituent [1]. This compound serves as a stereodefined electrophilic building block in organic synthesis, with the (Z)-isomer accessible in high stereochemical purity via stereospecific synthesis [2]. Its reactivity profile includes participation in palladium-catalyzed cross-coupling reactions and conjugate additions, making it a versatile intermediate for constructing complex molecular architectures [3].

Why Ethyl 3-Bromo-2-Propenoate Cannot Be Replaced by Generic Bromoacrylates or Acrylates


Substitution of ethyl 3-bromo-2-propenoate with alternative α,β-unsaturated esters (e.g., ethyl acrylate, ethyl 2-bromoacrylate, or ethyl (E)-3-bromoacrylate) is not straightforward due to fundamental differences in stereochemical integrity, electrophilic reactivity, and cross-coupling behavior [1]. The (Z)-bromoalkene geometry of this compound is critical for stereocontrolled synthesis; isomerization during reactions with other β-bromoacrylates can lead to E/Z mixtures and reduced stereoselectivity [2]. Furthermore, the β-bromo substituent imparts distinct electronic properties compared to α-bromo or unsubstituted analogs, affecting both the rate of conjugate addition and the outcome of metal-catalyzed couplings [3].

Quantitative Differentiation Evidence for Ethyl 3-Bromo-2-Propenoate


Stereospecific Synthesis of Ethyl (Z)-3-Bromo-2-Propenoate with >99% Stereochemical Purity

Ethyl (Z)-3-bromo-2-propenoate can be synthesized stereospecifically from ethyl propiolate with lithium bromide in acetic acid/acetonitrile, achieving 85% isolated yield after distillation. Crucially, no (E)-isomer is detected by 1H NMR, GLC, or TLC analysis, indicating >99% stereochemical purity [1]. In contrast, the corresponding (E)-isomer requires alternative routes and is often obtained as an E/Z mixture [2]. This stereochemical fidelity is essential for applications requiring geometrically pure starting materials.

Stereoselective Synthesis Halogenated Alkenes Process Chemistry

Cross-Coupling Efficiency of Ethyl (E)-3-Bromoacrylate in Pd-Catalyzed Suzuki-Miyaura Reactions

In Pd-catalyzed cross-coupling with 1-alkenylboronates, ethyl (E)-3-bromoacrylate yields conjugated 2,4-alkadienoates with high efficiency. However, the stereochemical outcome varies with ligand choice: coupling of (Z)-3-bromoacrylate with 1-hexenylboronate using Pd(OAc)2/PPh3 gives a 63:37 mixture of (2Z,4E)- and (2E,4E)-nonadienoates, whereas using bis(diphenylphosphino)ferrocene (dppf) as ligand restores stereoselective coupling under mild conditions [1]. This highlights that both isomer identity and reaction conditions critically influence product stereochemistry.

Cross-Coupling Palladium Catalysis Conjugated Dienes

Comparative Cross-Coupling Yields: Ethyl 3-Bromo-2-Propenoate vs. Ethyl 2-Bromoacrylate in NSAID Precursor Synthesis

Ethyl 2-bromoacrylate undergoes efficient transformation to organozinc species using electrogenerated highly reactive zinc (EGZn), followed by Pd-catalyzed cross-coupling with aryl iodides to yield ethyl 2-arylpropenoates in 72–96% yield [1]. While direct yield data for ethyl 3-bromo-2-propenoate in analogous Negishi couplings is not reported in this study, the reactivity profile of β-bromoacrylates differs fundamentally from α-bromoacrylates: the former participate in Suzuki-Miyaura couplings with alkenylboronates (as shown in Evidence Item 2), whereas the latter are preferred for aryl–alkenyl bond formation via organozinc intermediates [2]. This divergence in synthetic utility dictates compound selection based on the desired coupling partner.

Negishi Coupling NSAID Synthesis Organozinc Reagents

Commercial Purity Specifications for Ethyl cis-3-Bromoacrylate

Commercially available ethyl cis-3-bromoacrylate is offered at high purity levels: Sigma-Aldrich (via ScientificLabs) supplies the compound at ≥99.0% purity (GC) , while Aladdin Scientific provides it at >98.0% purity (GC/T) . These purity specifications are critical for reactions sensitive to impurities or where accurate stoichiometry is required. In contrast, some generic bromoacrylates or in-class analogs may be supplied at lower purity (e.g., 90–95%), necessitating additional purification steps.

Quality Control Purity Analysis Procurement Specifications

Ethyl 3-Bromo-2-Propenoate: Validated Research and Industrial Applications


Stereocontrolled Synthesis of Conjugated Dienoates and Trienoates

Ethyl (E)- and (Z)-3-bromo-2-propenoate serve as key substrates in Pd-catalyzed Suzuki-Miyaura cross-coupling with alkenylboronates to yield stereodefined 2,4-alkadienoates [1]. The stereochemistry of the starting bromoacrylate influences the product distribution, with the (Z)-isomer requiring dppf ligand to maintain stereochemical integrity [1]. This methodology enables access to all four stereoisomers of conjugated dienoates in ≥98% isomeric purity via Negishi coupling [2]. Applications include the synthesis of natural product fragments and functional materials requiring precise alkene geometry.

Synthesis of Nucleoside Analogs and Modified Purines

Ethyl cis-3-bromoacrylate has been employed as a building block for the preparation of ethyl 2-amino-9-(2-deoxy-β-D-erythropentofuranosyl)-6,9-dihydro-6-oxo-1H-purine-1-acrylate and 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido[1,2-a]purine-6,10-dione [1]. These compounds represent modified nucleosides with potential antiviral and anticancer applications, leveraging the electrophilic β-bromoalkene moiety for stereoselective conjugate addition to nucleobase derivatives.

Stereoselective Preparation of cis-2-Enoates

The (Z)-bromoalkene geometry of ethyl 3-bromo-2-propenoate makes it an ideal precursor for stereoselective synthesis of cis-2-enoates via nucleophilic substitution or cross-coupling reactions that proceed with retention of configuration [1]. This application is particularly valuable in the synthesis of pheromones, flavor compounds, and bioactive lipids where the cis-alkene geometry is essential for biological activity.

Michael Addition Substrates for β-Substituted Ester Synthesis

Ethyl 3-bromo-2-propenoate participates in Michael additions with amine and thiol nucleophiles, yielding β-amino and β-thio esters after bromide elimination [1]. The β-bromo substituent enhances electrophilicity at the β-carbon relative to unsubstituted acrylates, while the ester group provides a handle for further functionalization [2]. This reactivity profile is exploited in the synthesis of β-amino acid derivatives and heterocyclic scaffolds.

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